molecular formula C19H22ClN5O2 B2986050 1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-98-5

1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2986050
CAS No.: 1105197-98-5
M. Wt: 387.87
InChI Key: BNWMNTVYOWFALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Kim et al. (2004) focuses on the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their biological activities such as hypoglycemic and hypolipidemic effects. Although not directly addressing 1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, it provides insights into the general area of purine derivatives and their potential applications in pharmacology (Kim et al., 2004).

Inhibitors of Glycolic Acid Oxidase

Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. This study, while not directly related to the specific compound , demonstrates the potential of pyrrole derivatives in inhibiting specific enzymes, suggesting avenues for further exploration in medical chemistry (Rooney et al., 1983).

Novel Synthesis Approaches

Research by Gatta et al. (1994) on the synthesis of pyrrolo[2, 1-f]purine-2,4-diones, including methods starting from different pyrimidine derivatives, underscores the evolving methodologies in synthesizing complex purine structures. This highlights the potential for developing new compounds with varied therapeutic properties (Gatta et al., 1994).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) studied the synthesis and characterization of compounds for molecular recognition of transition metal ions. Their research provides a perspective on the use of purine derivatives in developing sensors and indicators for various applications (Gosavi-Mirkute et al., 2017).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-7-ethyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-3-24-15-16(21-18(24)23-10-4-5-11-23)22(2)19(27)25(17(15)26)12-13-6-8-14(20)9-7-13/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWMNTVYOWFALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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